molecular formula C8H5F3O2S B1350624 2-((Trifluoromethyl)thio)benzoic acid CAS No. 37526-67-3

2-((Trifluoromethyl)thio)benzoic acid

Cat. No. B1350624
CAS RN: 37526-67-3
M. Wt: 222.19 g/mol
InChI Key: KYCFVGRNHSGPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((Trifluoromethyl)thio)benzoic acid” is a chemical compound with the molecular formula C8H5F3O2S . It has a molecular weight of 222.19 . The compound is also known as “2-[(Trifluoromethyl)sulphanyl]benzoic acid” or "2-Carboxyphenyl trifluoromethyl sulphide" .


Synthesis Analysis

While specific synthesis methods for “2-((Trifluoromethyl)thio)benzoic acid” were not found, a related compound, “2-trifluoromethyl benzimidazoles”, has been synthesized via the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method yielded good to excellent results .


Molecular Structure Analysis

The InChI code for “2-((Trifluoromethyl)thio)benzoic acid” is 1S/C8H5F3O2S/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) . The InChI key is KYCFVGRNHSGPBJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-((Trifluoromethyl)thio)benzoic acid” is a solid at room temperature . It has a boiling point of 120-122°C . The compound has a predicted melting point of 82.51°C and a predicted density of 1.5 g/cm^3 . The predicted refractive index is n20D 1.54 .

Scientific Research Applications

Stability and Degradation Pathways

Research on 2-((Trifluoromethyl)thio)benzoic acid and its related compounds, such as nitisinone, reveals insights into their stability and degradation pathways. Nitisinone's stability, for example, increases with the pH of the solution, leading to the formation of stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under certain conditions. This understanding contributes to the knowledge of potential risks and benefits of these compounds in medical applications (Barchańska et al., 2019).

Antimicrobial and Antifungal Applications

Benzoic acid derivatives, closely related to 2-((Trifluoromethyl)thio)benzoic acid, exhibit antibacterial and antifungal properties. These compounds are widely used in food and feeds to improve gut functions, including digestion, absorption, and barrier functions, highlighting their potential in promoting health and preventing disease (Mao et al., 2019).

Pharmacokinetic Analysis for Safety Assessments

Pharmacokinetic studies of benzoic acid derivatives provide critical insights into their safety and efficacy. By understanding the metabolic and dosimetric variations across different species, researchers can better assess the safety margins for dietary exposures to these compounds, informing regulatory standards and ensuring public health safety (Hoffman & Hanneman, 2017).

Developmental Toxicity Evaluation

The developmental toxicity of perfluoroalkyl acids and their derivatives, which share structural similarities with 2-((Trifluoromethyl)thio)benzoic acid, has been scrutinized. Understanding the developmental effects of these compounds in rodents, such as PFOS and PFOA, facilitates the evaluation of their potential hazards, contributing to the risk assessment of perfluorinated organic chemicals (Lau, Butenhoff, & Rogers, 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H319, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and that it can cause serious eye irritation . The precautionary statements are P271;P261;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(trifluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCFVGRNHSGPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380683
Record name 2-[(trifluoromethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Trifluoromethyl)thio)benzoic acid

CAS RN

37526-67-3
Record name 2-[(Trifluoromethyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37526-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(trifluoromethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(trifluoromethyl)sulfanyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5.0 g. of ethyl-o-(trifluoromethylthio)benzoate, 30 ml. of ethanol and 20 ml. of 10% sodium hydroxide was refluxed for 1.5 hrs. After cooling, the solution was acidified with 6N hydrochloric acid. The product was collected by filtration, dried, and recrystallized from a mixture of 60% hexane-40% benzene to give o-(trifluoromethylthio)benzoic acid, m.p. 119°-121° .
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.